physicochemical properties of 5-azaspiro[2.3]hexane scaffolds
physicochemical properties of 5-azaspiro[2.3]hexane scaffolds
An In-depth Technical Guide to the Physicochemical Properties of 5-Azaspiro[2.3]hexane Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-azaspiro[2.3]hexane scaffold, a unique three-dimensional (3D) motif, is rapidly gaining traction in medicinal chemistry as a bioisosteric replacement for traditional saturated heterocycles like piperidine. Its inherent rigidity and novel exit vectors offer a compelling strategy to escape flatland and explore new chemical space, potentially enhancing target engagement and optimizing pharmacokinetic profiles. This guide provides a deep dive into the core physicochemical properties of the 5-azaspiro[2.3]hexane system, offering both theoretical understanding and practical methodologies for its characterization. As a self-validating framework, this document is designed to empower research teams to make informed decisions when incorporating this promising scaffold into drug discovery pipelines.
The Strategic Value of the 5-Azaspiro[2.3]hexane Core
In the quest for novel drug candidates with improved efficacy and developability, medicinal chemists are increasingly turning to complex, three-dimensional scaffolds.[1] Spirocycles, characterized by two rings sharing a single atom, are at the forefront of this movement.[2][3] Their rigidified conformations reduce the entropic penalty of binding to biological targets and project substituents into well-defined regions of 3D space.[1][2]
The 5-azaspiro[2.3]hexane scaffold, which combines a strained cyclopropane ring with an azetidine, offers distinct advantages:
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Enhanced Three-Dimensionality: The quaternary spiro-carbon atom increases the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with higher clinical success rates.[3] This inherent 3D nature allows for more precise and novel interactions with protein binding sites.[2]
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Novel Chemical Space: Compared to more common scaffolds, 5-azaspiro[2.3]hexane analogues occupy a less crowded intellectual property and chemical space, presenting new opportunities for innovation.[4]
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Bioisosteric Potential: This scaffold is being explored as a conformationally "frozen" or constrained analogue for key endogenous ligands and as a bioisostere for piperidine, potentially offering improved metabolic stability and reduced off-target effects.[5][6]
A comprehensive understanding of its physicochemical properties is paramount to successfully leveraging this scaffold. Properties such as lipophilicity, solubility, basicity (pKa), and metabolic stability are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[7]
Characterizing the Core Physicochemical Properties
The journey of a drug candidate from discovery to clinic is heavily influenced by its physicochemical profile. Below, we dissect the key properties of the 5-azaspiro[2.3]hexane scaffold and provide robust protocols for their evaluation.
Lipophilicity (LogP and LogD)
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical parameter influencing membrane permeability, plasma protein binding, and metabolic clearance. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH.
Expert Insights: For the 5-azaspiro[2.3]hexane scaffold, the inherent sp³ character is expected to confer lower lipophilicity compared to analogous aromatic systems.[2] However, the nitrogen atom's basicity means that at physiological pH (7.4), the molecule will be protonated, making LogD the more relevant parameter. The strategic placement of substituents can be used to finely tune the LogD value into the optimal range of 1-3 for many drug targets.
Predicted and Experimental Data:
| Compound | Formula | MW ( g/mol ) | Calculated LogP | Source |
| 5-Azaspiro[2.3]hexane | C₅H₉N | 83.13 | 0.2 | [8] |
| 5-Methyl-5-azaspiro[2.3]hexane-1-carboxylic acid | C₇H₁₁NO₂ | 141.17 | 0.0227 | [9] |
Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination
This classic method directly measures the distribution of the compound between n-octanol and a buffered aqueous phase.
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Preparation of Solutions:
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Prepare a 100 mM phosphate-buffered saline (PBS) solution at pH 7.4.
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Pre-saturate the n-octanol by shaking it with the PBS buffer (1:1 v/v) for 24 hours, then allow the layers to separate. Use the n-octanol-saturated buffer and buffer-saturated n-octanol for the experiment.
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Prepare a stock solution of the 5-azaspiro[2.3]hexane test compound in a suitable solvent (e.g., DMSO) at 10 mM.
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Partitioning:
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In a glass vial, add 1 mL of the buffer-saturated n-octanol and 1 mL of the n-octanol-saturated PBS.
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Spike in the test compound from the stock solution to a final concentration of ~50 µM.
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Cap the vial and shake vigorously on a mechanical shaker for 1-2 hours at a controlled temperature (e.g., 25°C) to ensure equilibrium is reached.
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Phase Separation & Analysis:
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Centrifuge the vial at >2000g for 15-30 minutes to ensure complete separation of the two phases.
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Carefully sample a known volume from both the aqueous and n-octanol layers.
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Quantify the concentration of the compound in each layer using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
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Calculation:
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Calculate LogD using the formula: LogD = log₁₀ ( [Compound]octanol / [Compound]aqueous )
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Causality Behind Choices: Pre-saturating the solvents is critical to prevent volume changes during the experiment, which would skew the concentration measurements. Centrifugation ensures that micro-emulsions do not interfere with accurate sampling of the distinct phases.
Aqueous Solubility
Aqueous solubility is a prerequisite for absorption and distribution. Poor solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges. The sp³-rich nature of spirocycles is generally expected to improve aqueous solubility compared to flat, aromatic counterparts.[2]
Experimental Protocol: Kinetic Solubility Assay via Nephelometry
This high-throughput method measures the concentration at which a compound precipitates from an aqueous buffer when added from a DMSO stock, providing a rapid assessment for early-stage discovery.
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Compound Preparation: Prepare a 10 mM stock solution of the 5-azaspiro[2.3]hexane derivative in 100% DMSO.
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Assay Plate Setup:
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Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to the wells of a 96-well microplate.
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Add 2 µL of the DMSO stock solution to the buffer (this 1:100 dilution minimizes DMSO-induced solubility artifacts). This creates the highest concentration to be tested (100 µM).
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Perform serial dilutions directly in the plate to generate a range of concentrations.
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Incubation & Measurement:
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Seal the plate and shake for 2 hours at room temperature to allow for precipitation to reach equilibrium.
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Measure the turbidity (light scattering) of each well using a nephelometer.
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Data Analysis:
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The kinetic solubility is defined as the concentration at which the turbidity signal significantly deviates from the baseline of soluble compound solutions.
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Workflow for Solubility Assessment
Caption: Workflow for nephelometric kinetic solubility assay.
Ionization Constant (pKa)
The pKa is the pH at which a molecule is 50% ionized. For the 5-azaspiro[2.3]hexane scaffold, the basicity of the azetidine nitrogen is the most important ionization event. The pKa dictates the charge state of the molecule at different physiological pH values, profoundly impacting solubility, permeability, and target binding (e.g., through cation-π interactions).[10]
Expert Insights: The pKa of the azetidine nitrogen in the 5-azaspiro[2.3]hexane core is expected to be that of a typical secondary amine, likely in the range of 9-11. However, substitution on the rings can modulate this value through inductive and steric effects. Understanding and controlling this pKa is a key aspect of lead optimization.
Experimental Protocol: Potentiometric Titration
This gold-standard method provides a highly accurate pKa value by monitoring pH changes during titration with an acid or base.
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System Setup:
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Use a temperature-controlled titration vessel and a calibrated, high-precision pH electrode.
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Maintain an inert atmosphere (e.g., argon or nitrogen) to exclude atmospheric CO₂.
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Sample Preparation:
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Accurately weigh ~1-5 mg of the test compound and dissolve it in a known volume of an appropriate solvent (e.g., methanol or water) with a constant ionic strength (e.g., 0.15 M KCl).
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Titration:
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If the compound is a free base, titrate with a standardized solution of HCl (e.g., 0.1 M). If it's a salt (e.g., HCl salt), titrate with a standardized, carbonate-free NaOH solution (e.g., 0.1 M).
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Add the titrant in small, precise increments, recording the pH value after each addition has stabilized.
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Data Analysis:
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Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the titration curve.
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Alternatively, use specialized software to analyze the first derivative of the titration curve (dpH/dV) to precisely locate the equivalence point.
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Metabolic Stability
Metabolic stability refers to a compound's resistance to biotransformation by metabolic enzymes, primarily the cytochrome P450 (CYP) family in the liver.[11] High metabolic stability is crucial for achieving a suitable in vivo half-life and oral bioavailability.[7][] The rigid, sp³-rich nature of spirocyclic scaffolds can block or shield potential sites of metabolism, often leading to improved stability compared to more flexible or planar analogues.[3][13]
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This assay is the industry standard for assessing phase I metabolic liability in early discovery.
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Reagent Preparation:
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Thaw pooled human liver microsomes (HLM) on ice.
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Prepare a 2X NADPH regenerating system solution (containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase) in a 0.1 M phosphate buffer (pH 7.4).
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Prepare a 1 µM solution of the test compound in the same buffer.
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Incubation:
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In a 96-well plate, pre-warm the HLM and the test compound solution to 37°C for 10 minutes.
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Initiate the metabolic reaction by adding the NADPH regenerating system to the wells containing the HLM and test compound. The final protein concentration should be ~0.5 mg/mL.
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Incubate the plate at 37°C with shaking.
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Time-Point Quenching:
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At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding an ice-cold "stop solution" (e.g., acetonitrile containing an internal standard).
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Sample Processing & Analysis:
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Centrifuge the plate to pellet the precipitated microsomal protein.
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Transfer the supernatant to a new plate for analysis.
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Quantify the remaining parent compound at each time point using LC-MS/MS.
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Data Analysis:
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Plot the natural log of the percentage of remaining parent compound versus time.
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The slope of the resulting line (k) is the elimination rate constant.
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Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
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Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg microsomal protein/mL).
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Workflow for Microsomal Stability Assay
Caption: Workflow for in vitro liver microsomal stability assay.
Integrated Physicochemical Assessment Strategy
An efficient drug discovery program evaluates key properties in parallel. The relationship between the scaffold's structure and its resulting properties is not always linear, and a holistic view is required.
Conceptual Relationship Diagram
Caption: Interplay of core properties and their ADME impact.
Conclusion
The 5-azaspiro[2.3]hexane scaffold represents a valuable tool for modern medicinal chemists aiming to design drug candidates with superior properties. Its unique 3D geometry and constrained nature provide a solid foundation for optimizing potency, selectivity, and pharmacokinetics. By systematically applying the robust experimental and analytical frameworks detailed in this guide, research organizations can effectively characterize novel analogues, understand structure-property relationships, and ultimately accelerate the progression of innovative therapeutics. This self-validating approach, grounded in first principles of physicochemical science, is essential for unlocking the full potential of this exciting molecular architecture.
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